molecular formula C2H3F3O B045653 2,2,2-Trifluoroethanol CAS No. 75-89-8

2,2,2-Trifluoroethanol

Cat. No.: B045653
CAS No.: 75-89-8
M. Wt: 100.04 g/mol
InChI Key: RHQDFWAXVIIEBN-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethanol is an organic compound with the chemical formula CF₃CH₂OH. It is a colorless, water-miscible liquid with a smell reminiscent of ethanol. Due to the electronegativity of the trifluoromethyl group, this alcohol exhibits a stronger acidic character compared to ethanol .

Scientific Research Applications

Chemical Properties and Characteristics

TFE is a colorless, water-miscible liquid with a distinct odor reminiscent of ethanol. Its trifluoromethyl group imparts notable acidic characteristics compared to ethanol, enabling it to form stable complexes through hydrogen bonding with various heterocycles such as tetrahydrofuran (THF) and pyridine . The compound is fully miscible with water and exhibits unique solvation properties that make it suitable for numerous applications.

Protein Folding Studies

TFE is widely used in biochemistry as a co-solvent in studies of protein folding and stability. It has been shown to influence the secondary and tertiary structures of proteins significantly. Specifically, TFE can stabilize helical structures in peptides and proteins, making it a valuable tool for spectroscopic studies .

  • Mechanism : TFE alters the dielectric environment around proteins, which can lead to changes in their folding kinetics and conformational equilibria. This property is particularly useful in nuclear magnetic resonance (NMR) spectroscopy for analyzing peptide conformations .

Enzyme Inhibition Studies

In enzyme kinetics, TFE acts as a competitive inhibitor for certain enzymes like alcohol dehydrogenase. This characteristic allows researchers to study enzyme mechanisms and interactions more effectively .

Solvent and Co-Solvent

TFE is recognized as an ideal solvent in organic synthesis due to its high ionizing power and strong hydrogen bond donating ability. It serves as both a solvent and a co-solvent in various organic transformations, enhancing reaction yields and selectivity .

  • Green Chemistry : Its environmentally friendly characteristics make TFE a favorable choice in sustainable chemistry practices. It has been evaluated for its catalytic potential in several organic reactions .

Synthesis of Pharmaceuticals

TFE is employed in the synthesis of fluorinated pharmaceuticals. The presence of fluorine atoms often enhances the metabolic stability of drugs, making them more effective . For example, TFE is utilized in the preparation of certain inhalational anesthetics like isoflurane .

Polymer Production

In industrial settings, TFE is used as a solvent for nylon production and other polymer applications. Its unique properties facilitate the processing of materials that require specific solvation conditions .

Supercritical Fluid Chromatography (SFC)

Recent studies have demonstrated TFE's effectiveness as a co-solvent in supercritical fluid chromatography (SFC). It has been successfully used to purify sensitive compounds like boronate esters that degrade in traditional solvents . The use of TFE improved selectivity and resolution during purification processes.

Case Studies

Application AreaDescriptionExample Use Case
Protein FoldingStabilizes helical structures; aids NMR studiesInvestigation of membrane protein dynamics
Enzyme InhibitionActs as a competitive inhibitorStudies on alcohol dehydrogenase kinetics
Organic SynthesisServes as a solvent/co-solvent; enhances reaction yieldsSynthesis of fluorinated pharmaceutical compounds
Polymer ProductionUsed as a solvent for nylon and other polymersIndustrial applications in material science
Supercritical Fluid ChromatographyImproves purification processes for unstable compoundsPurification of boronate esters

Mechanism of Action

Biological Activity

2,2,2-Trifluoroethanol (TFE) is a halogenated alcohol that has gained significant attention in biochemical and pharmaceutical research due to its unique solvent properties and effects on protein structure and function. This article provides a comprehensive overview of the biological activity of TFE, highlighting its role in protein folding, enzymatic activity, and its applications as a co-solvent in various chemical reactions.

Overview of this compound

TFE is characterized by its low dielectric constant and ability to stabilize secondary structures in proteins. It is fully miscible with water and can form clusters in aqueous solutions, which enhances its unique properties as a solvent. TFE has been utilized in studies involving protein folding, denaturation, and as a medium for chemical reactions involving peptides.

Stabilization of Secondary Structures

TFE is known to stabilize α-helical and β-sheet structures in proteins. Research has shown that at low concentrations (approximately 30% v/v), TFE enhances the stability of these structures by reducing the solvation of backbone amide groups, thus favoring helical conformations over extended coil states .

Table 1: Effects of TFE Concentration on Protein Stability

TFE Concentration (v/v)Effect on Protein Structure
0%No stabilization
10%Slight stabilization of secondary structure
30%Significant stabilization of α-helices
>30%Denaturation of tertiary structure

Denaturation at High Concentrations

While TFE can stabilize certain protein structures at low concentrations, higher concentrations lead to denaturation. For instance, studies on hen egg white lysozyme (HEWL) demonstrated that increasing TFE concentration resulted in the loss of tertiary structure and enzymatic activity . This dual effect makes TFE a valuable tool for studying protein dynamics.

Enzymatic Activity

The influence of TFE on enzymatic activity varies depending on the concentration used. At low concentrations, TFE can enhance enzyme stability and activity by promoting proper folding. Conversely, at higher concentrations, it can lead to decreased activity due to structural destabilization. For example, HEWL showed increased enzymatic activity at low TFE concentrations but was completely denatured at higher levels .

Case Study 1: Protein Folding Dynamics

A study investigated the folding dynamics of Chymotrypsin Inhibitor 2 (CI2) using molecular dynamics simulations across various alcohols including TFE. The results indicated that TFE significantly accelerated the unfolding process under thermal stress compared to other alcohols like methanol and ethanol .

Case Study 2: Co-Solvent Applications

TFE has been successfully employed as a co-solvent in the purification of sensitive compounds such as boronic acid pinacol esters. In this context, TFE demonstrated improved selectivity and resolution during chromatographic processes compared to traditional solvents like methanol .

Table 2: Comparison of Co-Solvent Performance

Co-SolventSelectivity ImprovementResolution Improvement
MethanolModerateLow
EthanolLowModerate
This compoundHighHigh

Q & A

Q. Basic: What key physicochemical properties of TFE are critical for experimental design in academic research?

TFE’s properties make it a versatile solvent and denaturant. Key properties include:

  • Boiling point : 74–75°C (at 760 mmHg), enabling low-temperature distillations .
  • Density : 1.38–1.393 g/cm³ at 25°C, affecting phase separation in mixed solvents .
  • Solubility : Miscible with water, alcohols, ethers, and chloroform, facilitating use in biphasic systems .
  • Acidity : pKa ~12.4, stronger than ethanol due to the electron-withdrawing trifluoromethyl group, enhancing hydrogen-bond donation .
  • Vapor pressure : 70.9 hPa at 20°C, critical for vapor-liquid equilibria studies .

Methodological Note : When designing reactions, ensure compatibility with TFE’s high polarity and low dielectric constant (ε ~27), which can stabilize charged intermediates .

Q. Basic: How should TFE be handled to ensure laboratory safety?

TFE poses acute toxicity (oral, dermal, inhalation), severe eye damage, and flammability risks (flash point 29°C). Key safety protocols:

  • Ventilation : Use fume hoods to limit inhalation exposure (GHS H315, H318, H335) .
  • PPE : Nitrile gloves, safety goggles, and flame-resistant lab coats .
  • Storage : Keep in airtight containers away from oxidizers; avoid static discharge due to flammability .

Critical Step : Deoxygenate TFE before use in catalysis (e.g., via molecular sieves) to prevent yield reduction in sensitive reactions like hydroalkoxylation .

Q. Advanced: What molecular mechanisms explain TFE’s stabilization of peptide secondary structures?

TFE stabilizes α-helices and β-sheets via:

  • Preferential solvation : TFE aggregates around peptides, displacing water and reducing competitive hydrogen bonding .
  • Low dielectric environment : Enhances intramolecular H-bonding by weakening solvent-peptide interactions .
  • Hydrophobic clustering : Nonpolar sidechains remain shielded, preserving hydrophobic interactions .

Experimental Validation : Use 20–30% (v/v) TFE/water for CD or NMR studies to observe helical induction in peptides like melittin .

Q. Advanced: How does TFE enhance chemo-selectivity in peptide nucleophilic aromatic substitution (SNAr) reactions?

In SNAr arylation of peptides, TFE improves selectivity by:

  • Reducing solvent basicity : Weakens competing side reactions (e.g., hydrolysis) compared to DMF .
  • Stabilizing transition states : Polar environment stabilizes charged intermediates, favoring aryl transfer to nucleophilic residues (e.g., cysteine over lysine) .

Protocol : Use anhydrous TFE at 25–40°C with perfluoroaromatics; monitor conversion via <sup>19</sup>F-NMR .

Q. Methodological: What parameters optimize TFE’s use in hydrogen peroxide-mediated sulfide oxidations?

  • Solvent ratio : 1:1 TFE/water maximizes sulfoxide yield while minimizing overoxidation to sulfones .
  • Catalyst : Add Na2WO4 (1–5 mol%) to enhance H2O2 activation .
  • Temperature : 0–25°C prevents exothermic runaway reactions .

Safety Note : Avoid metal contamination, which can decompose H2O2 explosively .

Q. Advanced: How do molecular dynamics (MD) simulations elucidate TFE’s solvation effects?

MD studies reveal:

  • Peptide coating : TFE forms a 2–3 Å layer around peptides, increasing local concentration 2–3× vs. bulk .
  • H-bond dynamics : TFE donates H-bonds to backbone carbonyls (lifetime ~50 ps), stabilizing helices .
  • Dielectric screening : Reduced water activity lowers the dielectric constant near the peptide surface .

Simulation Setup : Use AMBER or CHARMM force fields with explicit TFE/water mixtures (e.g., 30% TFE) .

Q. Basic: What storage conditions preserve TFE’s stability for research use?

  • Moisture control : Store under inert gas (N2/Ar) with molecular sieves (4Å) to prevent hydration .
  • Temperature : Keep at 2–8°C in amber glass to avoid photodegradation .
  • Avoid contaminants : Use high-purity TFE (≥99%) to prevent byproduct formation in sensitive reactions .

Q. Advanced: How can EDCA byproduct generation be minimized during TFE synthesis?

  • Reaction optimization : Use γ-butyrolactone and controlled distillation (18 hr at 80°C) to reduce 4,4′-oxybis(butyric acid) (EDCA) formation .
  • Catalyst selection : Potassium salts reduce side reactions vs. sodium analogs .
  • Purity analysis : Monitor EDCA via HPLC (retention time ~8 min) and maintain water content <3.5 wt% .

Q. Advanced: How does TFE alter the dielectric properties of solvent mixtures in electrospinning?

TFE’s low dielectric constant (ε ~27) and high ionizing power enable:

  • Polymer dissolution : Solubilizes polyamides (e.g., nylon) and polyaniline (PANI) at 10–20% w/v .
  • Fiber morphology : Reduces surface tension, producing uniform nanofibers (diameter 50–200 nm) .

Application : Use 70% TFE/water for electrospinning nylon/Ag composites; optimize voltage (15–20 kV) and flow rate (0.5 mL/hr) .

Q. Advanced: What thermodynamic models accurately predict TFE’s vapor-liquid equilibria (VLE) in mixed solvents?

  • NRTL model : Fits TFE/ethanol VLE data with <2% deviation in activity coefficients .
  • Simulation parameters : Use L* = 50.6 and m* = 251.5 for Gibbs Ensemble Monte Carlo (GEMC) simulations .

Validation : Compare simulated densities (1.38–1.393 g/cm³) with experimental pycnometry data .

Properties

IUPAC Name

2,2,2-trifluoroethanol
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InChI

InChI=1S/C2H3F3O/c3-2(4,5)1-6/h6H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

RHQDFWAXVIIEBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C2H3F3O
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DSSTOX Substance ID

DTXSID0021751
Record name 2,2,2-Trifluoroethanol
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Molecular Weight

100.04 g/mol
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Physical Description

Liquid, Colorless liquid with an ethanol-like odor; bp = 74.1 deg C; [Merck Index]
Record name Ethanol, 2,2,2-trifluoro-
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Vapor Pressure

71.3 [mmHg]
Record name Trifluoroethanol
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CAS No.

75-89-8
Record name 2,2,2-Trifluoroethanol
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Synthesis routes and methods I

Procedure details

Aluminum trifluoroethoxide was prepared by treatment of a toluene solution of triethylaluminum (0.38M) with these equivalents of trifluoroethanol at -25° C. After gas evolution was complete, the reaction mixture was allowed to stand at room temperature. When precipitation of product appeared to be well-advanced (1-2 hr), the reaction mixture was cooled at -25° C. for 18 hr before collecting the solid product. From 1.76 mmol of Et3Al and 0.528 g trifluoroethanol was obtained 435 mg of white solid, mp 171°-172° C. 1H NMR (THF-d8): 4.1 (q, J=8). 19F NMR (THF-d8): -77.0 (bd s), trace signals at -76.3 and-77.7.
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Synthesis routes and methods II

Procedure details

In analogy to the procedure described in example 392, (2S,4R)-4-(2-chloro-4-fluoro-benzenesulfonyl)-1-(2-cyclobutyl-5-methyl-2H-pyrazol-3-yl)-pyrrolidine-2-carboxylic acid (1-cyano-cyclopropyl)-amide (example 385b) was reacted with 2,2,2,-trifluoroethanol (CAS Reg. No. 75-89-8 99) to give the title compound as colorless solid. MS (ESI): m/z=586.0 [M+H]+.
Name
(2S,4R)-4-(2-chloro-4-fluoro-benzenesulfonyl)-1-(2-cyclobutyl-5-methyl-2H-pyrazol-3-yl)-pyrrolidine-2-carboxylic acid (1-cyano-cyclopropyl)-amide
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Synthesis routes and methods III

Procedure details

In analogy to the procedure described in example 392, (2S,4R)-4-(2-chloro-4-fluorophenylsulfonyl)-N-(1-cyanocyclopropyl)-1-(3-methyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-yl)pyrrolidine-2-carboxamide (example 464d) was reacted with 2,2,2,-trifluoroethanol (CAS Reg. No. 75-89-8 99) to give the title compound after purification by preparative chiral HPLC as colorless oil. MS (ESI): m/z=616.1 [M+H]+.
Name
(2S,4R)-4-(2-chloro-4-fluorophenylsulfonyl)-N-(1-cyanocyclopropyl)-1-(3-methyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-yl)pyrrolidine-2-carboxamide
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Synthesis routes and methods IV

Procedure details

In analogy to the procedure described in example 392, (2S,4R)-4-(2-chloro-4-fluorophenylsulfonyl)-N-(1-cyanocyclopropyl)-1-(3-methyl-1-phenethyl-1H-pyrazol-5-yl)pyrrolidine-2-carboxamide (example 484c) was reacted with 2,2,2,-trifluoroethanol (CAS Reg. No. 75-89-8 99) to give the title compound as colorless oil. MS (ESI): m/z=636.2 [M+H]+.
Name
(2S,4R)-4-(2-chloro-4-fluorophenylsulfonyl)-N-(1-cyanocyclopropyl)-1-(3-methyl-1-phenethyl-1H-pyrazol-5-yl)pyrrolidine-2-carboxamide
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

2,2,2-Trifluoroethanol
2,2,2-Trifluoroethanol
2,2,2-Trifluoroethanol
2,2,2-Trifluoroethanol
2,2,2-Trifluoroethanol
2,2,2-Trifluoroethanol

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